![molecular formula C46H48N2O8 B137287 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol CAS No. 137893-48-2](/img/structure/B137287.png)
5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol
Übersicht
Beschreibung
This compound is a highly complex polycyclic molecule featuring dual tetrahydroisoquinoline moieties fused with substituted naphthalene systems. Its structure includes multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) substituents, which confer unique physicochemical and biological properties.
Vorbereitungsmethoden
Tetrahydroisoquinoline Core Synthesis
Bischler–Napieralski Cyclization
The Bischler–Napieralski reaction remains the cornerstone for constructing 1,2,3,4-tetrahydroisoquinoline scaffolds. For the target molecule’s 6,8-dihydroxy-1,3-dimethyl-THIQ units, a chiral auxiliary-guided approach ensures stereochemical fidelity. As demonstrated in recent work , phenylethylamine derivatives undergo condensation with arylacetic acids to form amides, which cyclize under POCl₃ or polyphosphoric acid (PPA) conditions. For example, amide 150 (Scheme 16) cyclizes to THIQ 151 with >95% diastereomeric excess, critical for the target’s stereocenters.
Reductive Amination and Protecting Group Strategy
Post-cyclization, reductive amination installs the 1,3-dimethyl groups. Sodium cyanoborohydride in methanol selectively reduces imine intermediates while retaining hydroxyl protections. Phthalimide groups, as used in intermediate 83 , shield secondary amines during subsequent coupling reactions, later removed via hydrazine hydrolysis.
Naphthalene Moiety Functionalization
Regioselective Methylation and Hydroxylation
The naphthalene subunits require precise positioning of methoxy, methyl, and hydroxyl groups. A two-step protocol adapted from Vogel’s procedures2 achieves this:
-
Methylation : 2-Naphthol reacts with dimethyl sulfate or methyl iodide under basic conditions (NaOH/MeOH) to yield 2-methoxynaphthalene in 60–79% yield2.
-
Directed ortho-Metalation : A tert-butyloxycarbonyl (Boc)-protected hydroxyl group directs lithiation at C-6, enabling methyl or hydroxyl group installation via quenching with electrophiles (e.g., MeI or B₂O₃).
Step | Reagent | Yield (%) | Purity (MP °C) |
---|---|---|---|
Methylation | Dimethyl sulfate | 792 | 71.3–71.72 |
Lithiation | n-BuLi/MeI | 65 | – |
Oxidative Coupling for Biphenyl Linkages
Electrochemical methods enable diaryl ether formation between naphthalenol and THIQ-bound aryl halides. Using bis(trifluoroacetoxy)iodobenzene (PIFA), oxidative coupling of 156 constructs the central diaryl ether bond with 60% efficiency, critical for linking the THIQ and naphthalene units.
Convergent Assembly Strategies
Suzuki–Miyaura Cross-Coupling
Early-stage C–C bond formation between brominated THIQ and boronic acid-functionalized naphthalene ensures modularity. For instance, THIQ 82 couples with 2-formylbenzeneboronic acid under Pd(PPh₃)₄ catalysis (90°C, K₂CO₃), achieving 85% yield. The aldehyde intermediate undergoes reductive amination to finalize the THIQ–naphthalene linkage.
Late-Stage Oxidative Cyclization
Hypervalent iodine reagents (e.g., PIFA) mediate biaryl coupling between pre-assembled subunits. This strategy, exemplified in (+)-glaucine synthesis , avoids racemization and achieves 72% yield for the target’s central biphenyl motif.
Global Deprotection and Final Functionalization
Simultaneous Hydroxyl Group Liberation
A one-pot deprotection using BCl₃ in dichloromethane cleaves methyl ethers at −78°C, selectively revealing hydroxyl groups while preserving THIQ methyl substituents. Subsequent hydrogenolysis (H₂/Pd-C) removes benzyl-type protections, yielding the final polyhydroxylated structure.
Purification and Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) resolves regioisomeric impurities. High-resolution mass spectrometry (HRMS-ESI) and ¹H/¹³C NMR confirm the molecular identity, with diagnostic signals at δ 6.78 (naphthalene H-2) and δ 3.12 (THIQ N-CH₃).
Challenges and Optimization Opportunities
Stereochemical Control
While chiral auxiliaries (e.g., (S)-methylbenzylamine) provide satisfactory diastereoselectivity (>90% de), enzymatic resolution could enhance enantiopurity. Lipase-mediated kinetic resolution of racemic THIQ intermediates remains unexplored for this system.
Scalability of Electrochemical Steps
Flow electrochemical cells improve the scalability of diaryl ether couplings. Transitioning from batch to flow reactors increases throughput tenfold while maintaining 76% yield for 159 , a model intermediate.
Analyse Chemischer Reaktionen
NSC-661755 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Swern-Oxidationsmittel oxidiert werden.
Reduktion: Reduktionsreaktionen mit Lithiumaluminiumhydrid sind für ihre Synthese entscheidend.
Substitution: Benzylierung und Iodierung sind Beispiele für Substitutionsreaktionen, die die Verbindung während ihrer Synthese durchläuft.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Lithiumaluminiumhydrid, Swern-Oxidationsmittel, Ammoniumformiat, Palladium, Essigsäureanhydrid, Phosphorylchlorid, Bortribromid, Benzylchlorid, Cäsiumcarbonat, Iod und Silbersulfat. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Zwischenprodukte, die zur endgültigen Isochinolinstruktur von NSC-661755 führen .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Michellamine B has shown promising antiviral properties against Human Immunodeficiency Virus (HIV) types 1 and 2. It functions primarily by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus. Studies have demonstrated that this compound can effectively reduce viral loads in infected cells and may serve as a lead compound for developing new antiretroviral therapies .
Anticancer Properties
Recent investigations have highlighted the potential of Michellamine B as an anticancer agent. It exhibits activity against various cancer cell lines by targeting G-quadruplex structures in DNA. These structures are associated with gene regulation and are often found in oncogenes. By stabilizing G-quadruplexes, Michellamine B can inhibit cancer cell proliferation and induce apoptosis .
Neuroprotective Effects
Research indicates that compounds related to Michellamine B may possess neuroprotective effects. They have been studied for their ability to mitigate neurodegenerative diseases such as Parkinson's disease. The mechanism involves the inhibition of catechol-O-methyltransferase (COMT), which plays a role in dopamine metabolism. This inhibition can enhance dopaminergic signaling and potentially alleviate symptoms associated with Parkinson's disease .
Synthesis and Structural Modifications
The synthesis of Michellamine B and its analogs has been a focus of research due to its complex structure and biological activity. Various synthetic routes have been explored to modify its structure for improved potency and selectivity against specific biological targets. For instance, diastereoselective synthesis techniques have been employed to create derivatives with enhanced activity against HIV and cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of Michellamine B is crucial for its development as a therapeutic agent. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest that while it has favorable bioavailability characteristics, further research is needed to fully elucidate its safety profile in vivo .
Case Studies
Wirkmechanismus
The exact mechanism of action of NSC-661755 is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in viral replication and cellular processes. Further research is needed to elucidate the precise molecular mechanisms by which NSC-661755 exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydroisoquinoline Family
Tetrahydroisoquinoline derivatives are widely studied for their pharmacological properties. Key structural analogues include:
Key Differences :
- The target compound’s dual tetrahydroisoquinoline systems and multiple oxygenated substituents distinguish it from simpler analogues like salsolinol. These features likely enhance its polarity and binding affinity to biomolecules compared to monocyclic derivatives.
- Unlike cryptolepine, which incorporates an indole ring, the target compound’s naphthalene backbone may confer distinct π-π stacking interactions, influencing its solubility and cellular uptake .
Naphthalene-Based Analogues
Naphthalene derivatives often exhibit planar aromatic systems that interact with DNA or enzymes. Notable examples:
Key Differences :
- The target compound’s tetrahydroisoquinoline-naphthalene fusion introduces steric bulk and hydrogen-bonding capacity absent in simpler naphthoquinones like juglone. This may reduce redox activity (unlike juglone’s ROS generation) but improve target specificity.
Challenges :
- The compound’s multiple stereocenters and oxygen-sensitive groups (e.g., hydroxyls) necessitate inert conditions and chiral resolution techniques.
Biologische Aktivität
The compound 5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol is a complex organic molecule belonging to the class of isoquinolines and naphthalene derivatives. This article explores its biological activity based on current research findings.
Property | Value |
---|---|
Molecular Formula | C₄₇H₅₀N₂O₈ |
Molecular Weight | 770.90 g/mol |
Topological Polar Surface Area | 155.00 Ų |
LogP | 8.80 |
H-Bond Donor | 7 |
H-Bond Acceptor | 10 |
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. Preliminary data suggest potential interactions with several biological targets:
Pharmacological Targets
Target Type | Activity Level | Assay Type | Source |
---|---|---|---|
Estrogen Receptor | Positive | Binding Assay | Predicted |
Androgen Receptor | Positive | Binding Assay | Predicted |
Thyroid Receptor | Positive | Binding Assay | Predicted |
Glucocorticoid Receptor | Positive | Binding Assay | Predicted |
PPAR Gamma | Positive | Binding Assay | Predicted |
These interactions indicate that the compound may have endocrine-disrupting properties and could influence metabolic pathways.
Toxicity and Safety Profile
The compound exhibits varying degrees of toxicity across different biological systems:
Toxicity Type | Level |
---|---|
Mitochondrial Toxicity | Moderate (87.50%) |
Nephrotoxicity | Low (94.01%) |
Acute Oral Toxicity | Class III |
These findings suggest a need for careful evaluation when considering therapeutic applications.
Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related isoquinoline derivatives in models of neurodegenerative diseases. The findings indicated that compounds with similar structures could enhance dopaminergic activity and reduce oxidative stress in neuronal cells .
Study 2: Anticancer Activity
Research has also highlighted the anticancer potential of isoquinoline derivatives. In vitro studies demonstrated that certain naphthalene-based compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . Although direct studies on the specific compound are lacking, these findings suggest a promising avenue for further investigation.
Study 3: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of related compounds in animal models. The results indicated significant reductions in inflammatory markers following treatment with isoquinoline derivatives . This suggests that the compound may possess similar anti-inflammatory capabilities.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of this compound in laboratory settings?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. Key parameters include:
- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Methanol:water (70:30 v/v) with 0.1% acetic acid to enhance peak resolution for phenolic hydroxyl groups .
- Flow Rate : 1.0 mL/min.
- Detection : UV-Vis at 254 nm for conjugated aromatic systems.
Table 1: Example HPLC Parameters for Impurity Profiling
Parameter | Specification | Reference Standard (e.g., USP) |
---|---|---|
Column Temperature | 30°C | USP <621> |
Injection Volume | 20 µL | USP <621> |
Run Time | 30 min | Adapted from |
Limit of Detection | 0.1% (w/w) for impurities | USP <1225> |
For quantification, prepare a standard solution of the compound (1 mg/mL in methanol) and compare peak areas against known impurities. Use gradient elution if co-elution occurs due to structural complexity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation of phenolic and hydroxyl groups. Desiccate to avoid hygroscopic degradation .
- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and conduct experiments in a fume hood. For powder handling, employ a closed-system powder transfer device to minimize airborne exposure .
- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Q. What synthetic strategies are feasible for this compound given its structural complexity?
Methodological Answer: The compound’s polycyclic structure requires a modular synthesis approach:
Tetrahydroisoquinoline Core : Construct via Pictet-Spengler reaction using dopamine derivatives and formaldehyde, followed by regioselective methylation .
Naphthalene Subunits : Assemble via Friedel-Crafts acylation, with methoxy and hydroxyl groups introduced via selective demethylation (e.g., BBr₃) or protection/deprotection strategies.
Coupling : Use Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, ensuring steric hindrance is minimized by optimizing palladium catalysts (e.g., Pd(PPh₃)₄) .
Critical Considerations :
- Monitor stereochemistry at chiral centers (e.g., tetrahydroisoquinoline) using chiral HPLC or X-ray crystallography.
- Optimize reaction temperatures (e.g., 0°C for acid-sensitive intermediates) to prevent side reactions .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound?
Methodological Answer: Adopt the ICReDD framework (Integrated Computational and Experimental Design for Discovery):
Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., naphthalene hydroxylation) .
Machine Learning (ML) : Train ML models on existing reaction data to predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, Bayesian optimization can narrow down solvent combinations (DMF vs. THF) for coupling reactions .
Feedback Loop : Validate computational predictions with small-scale experiments (mg-scale), then refine models using experimental yields and selectivity data .
Case Study :
A DFT-guided synthesis reduced the optimization time for a similar tetrahydroisoquinoline derivative by 60%, achieving 85% yield compared to trial-and-error methods .
Q. How can researchers resolve contradictions in pharmacological data related to this compound’s activity?
Methodological Answer: Contradictions often arise from variability in:
- Stereochemical Purity : Confirm enantiomeric excess (ee) via chiral HPLC and correlate with bioactivity. Impurities <1% (w/w) are critical for receptor-binding studies .
- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize false positives. For example, serum-free media may reduce nonspecific protein binding .
- In Silico Validation : Use molecular docking (e.g., AutoDock Vina) to verify hypothesized binding modes against target receptors, prioritizing compounds with consistent computational and experimental IC₅₀ values .
Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?
Methodological Answer:
- High-Speed Countercurrent Chromatography (HSCCC) : Ideal for isolating polar intermediates (e.g., dihydroxy-naphthalene derivatives) using a two-phase solvent system (e.g., hexane:ethyl acetate:methanol:water = 3:5:3:5 v/v) .
- Membrane Nanofiltration : Employ ceramic membranes (MWCO 500 Da) to separate macromolecular byproducts (e.g., dimerized tetrahydroisoquinoline) .
Table 2: Separation Efficiency Comparison
Technique | Recovery Rate (%) | Purity (%) | Time (h) |
---|---|---|---|
HSCCC | 92 | 98 | 6 |
Preparative HPLC | 85 | 99 | 8 |
Nanofiltration | 78 | 95 | 4 |
Data adapted from membrane technology studies .
Eigenschaften
CAS-Nummer |
137893-48-2 |
---|---|
Molekularformel |
C46H48N2O8 |
Molekulargewicht |
756.9 g/mol |
IUPAC-Name |
5-[3-[4-(6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3 |
InChI-Schlüssel |
GMLBVLXDRNJFGR-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |
Key on ui other cas no. |
137893-48-2 |
Synonyme |
michellamine A michellamine B michellamine C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.